
1-Tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate
Overview
Description
1-Tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is characterized by its cyclopropane ring, which is substituted with tert-butyl and ethyl groups, and two ester functional groups. It is commonly used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate typically involves the reaction of cyclopropane derivatives with tert-butyl and ethyl substituents. One common method includes the esterification of cyclopropane-1,1-dicarboxylic acid with tert-butyl alcohol and ethyl alcohol under acidic conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, particularly in drug design and development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate involves its interaction with molecular targets through its ester functional groups. These groups can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols, which can further participate in various biochemical pathways. The cyclopropane ring’s strained structure also makes it reactive in certain chemical environments .
Comparison with Similar Compounds
1-Tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate can be compared with similar compounds such as:
Cyclopropane-1,1-dicarboxylic acid: Lacks the tert-butyl and ethyl substituents, making it less hydrophobic.
1-Tert-butyl 1-methyl cyclopropane-1,1-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and solubility.
1-Ethyl 1-methyl cyclopropane-1,1-dicarboxylate: Contains both ethyl and methyl groups, offering different steric and electronic properties.
Properties
IUPAC Name |
1-O'-tert-butyl 1-O-ethyl cyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-14-8(12)11(6-7-11)9(13)15-10(2,3)4/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCXJELMPORVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({2'-Amino-3'-cyano-6',7-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2857818.png)
![3-{[1-(Morpholine-4-sulfonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2857820.png)
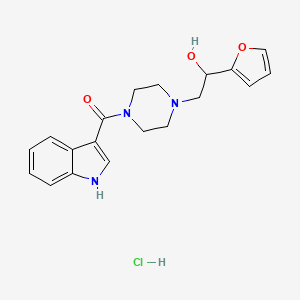
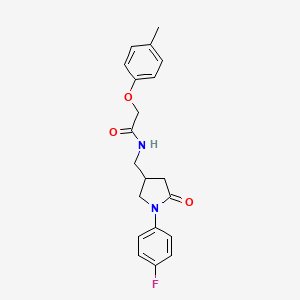
![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide;hydrochloride](/img/structure/B2857823.png)
![4-[benzyl(methyl)amino]-N-[(2-fluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2857824.png)
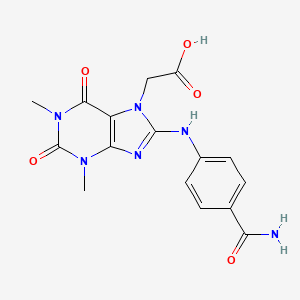
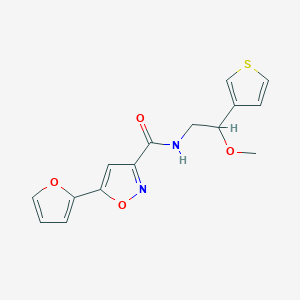
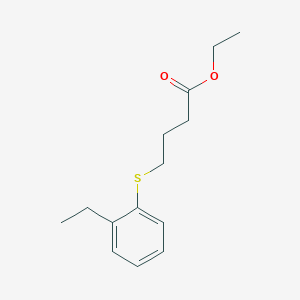
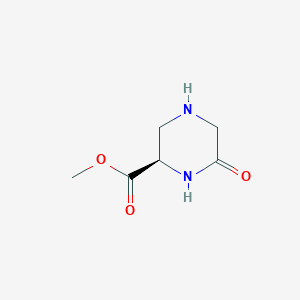
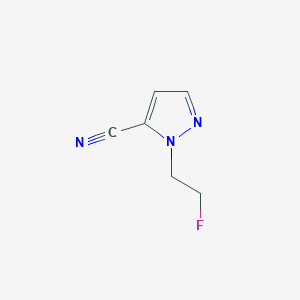
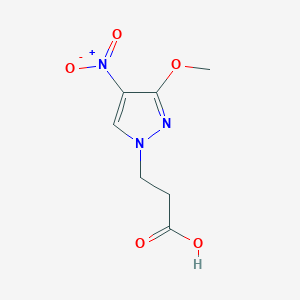
![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2857834.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2857836.png)
